Ammonium methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

22515-76-0 |

|---|---|

Molecular Formula |

CH7NO3S |

Molecular Weight |

113.14 g/mol |

IUPAC Name |

azane;methanesulfonic acid |

InChI |

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |

InChI Key |

QHYIGPGWXQQZSA-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CS(=O)(=O)O.N |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

75-75-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium methanesulfonate synthesis pathways

An In-depth Technical Guide to the Synthesis Pathways of Ammonium Methanesulfonate

Foreword: The Rationale for this Guide

This compound (CH₃SO₃NH₄) is a versatile and increasingly important chemical compound, serving as a key intermediate and reagent in fields ranging from organic synthesis to the development of novel pharmaceuticals.[1][2] Its utility stems from the unique properties conferred by its constituent ions: the non-coordinating, highly soluble methanesulfonate anion and the functional ammonium cation.[3] This guide moves beyond a simple recitation of methods. It is designed for the practicing researcher and drug development professional, providing a deep dive into the core synthesis pathways. The focus here is on the causality behind the procedural steps, ensuring that the described protocols are not just followed, but understood. This foundational understanding is critical for troubleshooting, optimization, and adaptation in a dynamic research and development environment.

Physicochemical and Safety Profile

A thorough understanding of a target compound's properties is a prerequisite for its synthesis. This compound is a white crystalline solid, highly soluble in water, a characteristic that is central to its synthesis and purification.[3][4]

Core Properties

The essential physicochemical data for this compound are summarized below. This data provides the baseline for handling, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 22515-76-0 | [5][6] |

| Molecular Formula | CH₇NO₃S | [3] |

| Molecular Weight | 113.14 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [1][4] |

| Solubility | Highly soluble in water | [3][4] |

| IUPAC Name | azanium;methanesulfonate | [7] |

Hazard Analysis and Safe Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8][9] Therefore, all manipulations must be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

In case of exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][10]

Primary Synthesis Pathway: Acid-Base Neutralization

The most direct, efficient, and common method for synthesizing this compound is the acid-base neutralization reaction between methanesulfonic acid (MSA) and a source of ammonia.[3] This pathway is favored for its simplicity, high atom economy, and the ease of isolating the final product.

Mechanistic Rationale

The reaction is a classic Brønsted-Lowry acid-base reaction. Methanesulfonic acid (CH₃SO₃H) is a strong acid (pKa ≈ -1.9), meaning it readily donates a proton. Ammonia (NH₃) is a weak base that readily accepts a proton to form the ammonium cation (NH₄⁺).

Reaction: CH₃SO₃H + NH₃ → CH₃SO₃⁻NH₄⁺

The driving force is the highly exothermic nature of the neutralization, leading to the formation of the stable this compound salt. The choice of reactants and solvent is critical. While gaseous ammonia can be used, aqueous solutions of ammonia or ammonium hydroxide (NH₄OH) are more common and manageable in a laboratory setting.

Caption: Acid-Base Neutralization Pathway for AMS Synthesis.

Detailed Experimental Protocol: Neutralization

This protocol describes the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating through in-process controls like temperature and pH monitoring.

2.2.1 Reagents and Equipment

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methanesulfonic Acid (70% aq.) | CH₃SO₃H | 96.11 | 68.6 g (49 mL) | 0.50 | Corrosive |

| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.04 | ~50-60 mL | ~0.75-0.88 | Pungent odor, use in fume hood |

| Deionized Water | H₂O | 18.02 | 100 mL | - | |

| Isopropanol | C₃H₈O | 60.10 | 200 mL | - | Flammable |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

pH meter or pH strips (range 5-9)

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum oven

2.2.2 Workflow Visualization

Caption: Experimental Workflow for Neutralization Synthesis.

2.2.3 Step-by-Step Procedure

-

Reaction Setup: Place the three-neck flask in an ice bath on top of the magnetic stirrer. Equip the flask with the stir bar, thermometer, and dropping funnel.

-

Acid Dilution: Charge the flask with 68.6 g (49 mL) of 70% methanesulfonic acid and 50 mL of deionized water. Begin stirring and allow the solution to cool to below 10°C. Causality: Diluting and cooling the strong acid beforehand helps to manage the heat generated during the highly exothermic neutralization reaction, preventing boiling and potential side reactions.

-

Base Addition: Slowly add the ammonium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 30°C. Causality: A slow, controlled addition is paramount for safety and selectivity. A rapid addition would cause a dangerous temperature spike.

-

pH Control: As the addition nears completion, begin monitoring the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH is stable between 7.0 and 7.5. Causality: A neutral pH ensures the complete consumption of the methanesulfonic acid. A slightly basic pH is acceptable, but a highly basic pH would mean excess ammonia, which would need to be removed. A pH below 7 indicates incomplete reaction.

-

Isolation and Crystallization: Once the pH is stable, remove the ice bath. Slowly add 200 mL of isopropanol to the stirred solution. The product will begin to precipitate as a white solid. Causality: this compound is highly soluble in water but has low solubility in isopropanol. Isopropanol acts as an anti-solvent, forcing the salt out of the solution to enable its isolation.

-

Purification: Cool the resulting slurry in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions (25 mL each) of cold isopropanol to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 50-54 grams (88-95%).

Alternative Pathway: Salt Metathesis (Double Displacement)

Mechanistic Rationale

A viable metathesis reaction for this synthesis involves reacting sodium methanesulfonate with ammonium sulfate.[11]

Reaction: 2 Na(CH₃SO₃) + (NH₄)₂SO₄ → 2 NH₄(CH₃SO₃) + Na₂SO₄(s)↓

In this system, sodium methanesulfonate and ammonium sulfate are dissolved in a suitable solvent. Upon mixing, the ions exchange, forming this compound and sodium sulfate. The key to this process is the selection of a solvent in which sodium sulfate has very low solubility, causing it to precipitate.[11] This precipitation removes the sodium sulfate from the equilibrium, driving the reaction forward according to Le Châtelier's principle. Solvents such as methanol are often employed for this purpose.[11]

Caption: Salt Metathesis Pathway for AMS Synthesis.

Conclusion and Future Outlook

The synthesis of this compound is predominantly achieved through a robust and scalable acid-base neutralization pathway. This method offers high yields, operational simplicity, and a favorable safety profile when conducted with appropriate controls. The alternative salt metathesis route provides a valuable option when starting materials are constrained. For researchers and drug development professionals, a deep understanding of the chemical principles governing these syntheses—exotherm management, pH control, and solubility-driven isolation—is essential for successful, safe, and reproducible outcomes. As the applications for methanesulfonate salts continue to expand, particularly in the realm of ionic liquids and pharmaceutical salts, robust and well-understood synthetic methodologies will remain critically important.[3]

References

-

Glasoe, E. N., & El-Sabaawi, R. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry. Available at: [Link]

-

Methanesulfonamide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B. Available at: [Link]

-

Glasoe, E. N., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ResearchGate. Available at: [Link]

-

The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. (n.d.). Google APIs. Available at: [Link]

-

Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. eScholarship. Available at: [Link]

- Method of preparing methane sulfonamide and its derivatives - Google Patents. (1971). Google Patents.

-

Thermodynamic properties of this compound - ResearchGate. (2021). ResearchGate. Available at: [Link]

-

material safety data sheet - Capot Chemical. (2010). Capot Chemical. Available at: [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). Royal Society of Chemistry. Available at: [Link]

-

Methanesulfonic acid, ammonium salt (1:1) | CH7NO3S | CID 11297950 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Teasdale, A., et al. (2008). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]

-

Methanesulfonic acid - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Gernon, M. D. (1999). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Radcliffe Institute for Advanced Study, Harvard University. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 22515-76-0 [chemicalbook.com]

- 3. This compound | 22515-76-0 | Benchchem [benchchem.com]

- 4. CAS 22515-76-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 22515-76-0 | FA164682 [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. Methanesulfonic acid, ammonium salt (1:1) | CH7NO3S | CID 11297950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. wzukusers.storage.googleapis.com [wzukusers.storage.googleapis.com]

Ammonium methanesulfonate CAS number 22515-76-0

An In-depth Technical Guide to Ammonium Methanesulfonate

Abstract

This compound (CAS No. 22515-76-0), the salt formed from methanesulfonic acid and ammonia, is a compound of significant utility in modern chemistry, particularly within the pharmaceutical and fine chemical sectors. While structurally simple, its properties as a catalyst, a source of the highly effective mesylate leaving group, and a counterion in drug salt formation underscore its versatility. This guide provides an in-depth examination of its chemical and physical properties, synthesis methodologies, diverse applications, safety protocols, and analytical characterization. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important chemical entity.

Introduction and Core Concepts

This compound, systematically named azane;methanesulfonic acid, is a white crystalline solid that is highly soluble in water.[1][2] It serves as the parent compound for a vast class of materials where the ammonium cation's hydrogen atoms are replaced by organic groups, leading to a wide spectrum of physicochemical properties and applications, including the formation of novel ionic liquids.[2]

In the context of drug development, the methanesulfonate (mesylate) anion is of particular interest. The formation of mesylate salts is a standard practice for ionizable drug molecules to enhance critical properties such as solubility, stability, and bioavailability.[2] Nearly half of all clinically used drugs are administered as salts, and sulfonic acids, especially methanesulfonic acid, are increasingly common choices for salt formation with basic drug molecules.[2]

Physicochemical and Thermodynamic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application. These properties dictate its behavior in various chemical environments and processes.

| Property | Value | Reference(s) |

| CAS Number | 22515-76-0 | [1][2][3] |

| Molecular Formula | CH₇NO₃S (or CH₃SO₃NH₄) | [1][2] |

| Molecular Weight | 113.14 g/mol | [2][3] |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 198-201 °C (with decomposition) | [1][4][5] |

| Boiling Point | 303.2 °C at 760 mmHg | [4][6] |

| Flash Point | 137.2 °C | [4][6] |

| Solubility | Highly soluble in water | [1][2] |

| Vapor Pressure | 0.000218 mmHg at 25°C | [7] |

| IUPAC Name | azane;methanesulfonic acid | [2] |

| InChI Key | QHYIGPGWXQQZSA-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CS(=O)(=O)[O-].[NH4+] | [2][7] |

Thermodynamic studies have been conducted to characterize its thermal behavior. Molar heat capacity was measured from 8.51 K to 345.47 K, and key thermodynamic functions like enthalpy and Gibbs energy of formation have been calculated.[8][9] These data are crucial for understanding the compound's stability under various processing temperatures.[8]

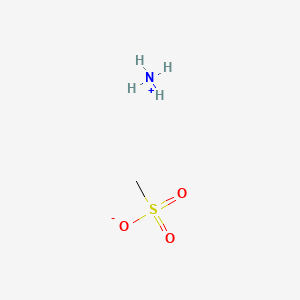

Caption: Ionic structure of this compound.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several routes, with the choice depending on the scale and required purity.

Laboratory-Scale Synthesis: Acid-Base Neutralization

The most direct and common laboratory method is the neutralization of methanesulfonic acid with ammonia.[2] This is a straightforward acid-base reaction that yields the salt with high purity.

Experimental Protocol: Neutralization Synthesis

-

Preparation: In a well-ventilated fume hood, place a stirred beaker containing a known concentration of methanesulfonic acid (MSA) in an ice bath to manage the exothermic reaction.

-

Neutralization: Slowly add an aqueous solution of ammonia (e.g., ammonium hydroxide) dropwise to the stirring MSA solution.

-

pH Monitoring: Continuously monitor the pH of the solution. Continue adding the ammonia solution until a neutral pH (≈7.0) is achieved.

-

Isolation: Remove the solvent (water) via rotary evaporation under reduced pressure.

-

Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if necessary.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Industrial-Scale Synthesis

For larger-scale production, alternative routes are employed. One patented method involves the reaction of dimethyl sulfate with an aqueous solution of ammonium sulfite or a mixture of ammonium sulfite and ammonium bisulfite.[10] This reaction produces a mixture of this compound and ammonium sulfate, from which the desired product is then isolated.[10]

Caption: Laboratory synthesis via acid-base neutralization.

Applications in Research and Drug Development

The utility of this compound and its derivatives is extensive, spanning catalysis, organic synthesis, and pharmaceutical formulation.

Catalysis in Organic Synthesis

This compound is known to act as a catalyst in various organic reactions, including esterifications and alkylations.[1] Its acidic nature facilitates these transformations, making it a useful reagent in synthetic chemistry workflows.

The Mesylate Anion: An Excellent Leaving Group

The methanesulfonate (mesylate) anion is a superb leaving group in nucleophilic substitution reactions.[2][11] This property is fundamental to organic synthesis. Alcohols can be converted to their corresponding mesylates, which are then readily displaced by nucleophiles, allowing for the controlled introduction of a wide range of functional groups. This makes methanesulfonate derivatives invaluable intermediates in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[11]

Pharmaceutical Salt Selection

A critical application in drug development is the use of methanesulfonic acid to form salts with basic drug molecules.[2] This process can significantly improve the physicochemical properties of an API, such as:

-

Enhanced Solubility: Improving the dissolution rate and bioavailability of poorly soluble compounds.

-

Increased Stability: Protecting the API from degradation, thereby extending shelf life.

-

Improved Crystallinity: Facilitating the formation of a stable and reproducible solid form, which is crucial for formulation and manufacturing.

While this compound itself is not directly incorporated into the final drug, the principles of its formation and the properties of its anion are central to the design of mesylate drug salts.[2]

Pro-Drug and Intermediate Synthesis

The methanesulfonyl group is a key structural motif in many approved and clinical-stage drugs, where it can act as a bioisostere for other functional groups, improve metabolic stability, and enhance solubility.[12] this compound can be a precursor or reagent in the synthesis of these complex molecules. For instance, it can be used in the preparation of certain anti-cancer drugs.[7][13]

Ionic Liquids

By replacing the hydrogen atoms of the ammonium cation with various organic groups (e.g., alkyl chains), a class of materials known as ionic liquids (ILs) can be synthesized.[2] These this compound analogs have tunable properties like viscosity, thermal stability, and miscibility, making them "designer solvents" for various applications, including as electrolytes or in separation technologies.[2][14]

Analytical Chemistry

In pharmaceutical quality control, methanesulfonic acid (MSA) can be an impurity or a degradation product in certain drug substances, such as busulfan (1,4-butanediol dimethanesulfonate).[15] Ion chromatography methods have been developed for the selective determination of MSA, where this compound may be used as a reference standard to accurately quantify its levels.[15]

Safety, Handling, and GHS Classification

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), it is classified as an irritant.[16]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Measures and First Aid

Safe handling requires the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols.

-

Handling: Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and prevent the formation of aerosols.[16][18]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and locked up.[16][18]

-

Skin Contact: If on skin, wash with plenty of water. If irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[16][18]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[16][18]

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[18]

Caption: First aid response plan for exposure incidents.

Conclusion

This compound is a foundational chemical with multifaceted applications that extend far beyond its simple structure. For researchers and drug developers, it is a key catalytic agent, a precursor to the indispensable mesylate leaving group, and a conceptual basis for the formulation of stabilized, highly bioavailable pharmaceutical salts. Its derivatives continue to push the boundaries in the field of ionic liquids. A comprehensive understanding of its properties, synthesis, and safe handling is therefore essential for leveraging its full potential in both academic research and industrial development.

References

- Guidechem. (n.d.). 22515-76-0 this compound CH3O3S.NH4, Formula,NMR,Boiling Point,Density,Flash Point.

- Benchchem. (n.d.). This compound | 22515-76-0.

- CymitQuimica. (n.d.). CAS 22515-76-0: this compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Guidechem. (2017). This compound (cas 22515-76-0) SDS/MSDS download.

- Chemsrc. (2025). This compound | CAS#:22515-76-0.

- Lookchem. (n.d.). Cas 22515-76-0,this compound.

-

Kalinyuk, D. A., Druzhinina, A. I., Tiflova, L. A., & Monayenkova, A. S. (n.d.). Thermodynamic properties of this compound. ResearchGate. Retrieved from [Link]

- ChemicalBook. (n.d.). 22515-76-0 CAS MSDS (this compound).

- Google Patents. (n.d.). CN1810780A - Methylsulfonic acid preparing process.

- Pósfai, M., Anderson, J. R., & Buseck, P. R. (n.d.). Determination of Methanesulfonic Acid and Non-Sea-Salt Sulfate in Single Marine Aerosol Particles.

- Biosynth. (2024). Safety Data Sheet - this compound.

- Benchchem. (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis.

- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.

- LookChem. (n.d.). This compound.

- Sigma-Aldrich. (2024). Safety Data Sheet - Ethyl methanesulfonate.

- Sigma-Aldrich. (2024). Safety Data Sheet - Methyl methanesulfonate.

- Wiley. (n.d.). Methanesulfonic acid, ammonium salt. SpectraBase.

- Guidechem. (n.d.). This compound 22515-76-0 wiki.

- Deferm, C., De Witte, F., & Binnemans, K. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.

-

Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. MDPI. Retrieved from [Link]

-

Ho, T. D., et al. (n.d.). Recent Applications of Ionic Liquids in Separation Technology. PMC - NIH. Retrieved from [Link]

- Benchchem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.

- ResearchGate. (n.d.). Imidazolium based ionic liquids containing methanesulfonate anion: comprehensive thermodynamic study.

-

PubChem. (n.d.). Methanesulfonic acid, ammonium salt (1:1). Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Determination of methanesulfonic acid in busulfan by ion chromatography.

-

MDPI. (n.d.). Ionic Liquid-Based Materials for Biomedical Applications. Retrieved from [Link]

-

Al-Sawafta, M., et al. (2021). Recent Advances in Ionic Liquids in Biomedicine. PMC - NIH. Retrieved from [Link]

- ResearchGate. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts.

- ISTINA. (n.d.). Thermodynamic properties of this compound.

- Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.

- Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

-

Wang, W., Wang, E. Q., & Balthasar, J. P. (2008). Drug Development of Therapeutic Monoclonal Antibodies. PubMed. Retrieved from [Link]

- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 22515-76-0 | Benchchem [benchchem.com]

- 3. CAS 22515-76-0: this compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. 22515-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAS#:22515-76-0 | Chemsrc [chemsrc.com]

- 7. This compound|lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic properties of this compound - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]

- 10. CN1810780A - Methylsulfonic acid preparing process - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. Page loading... [guidechem.com]

- 14. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Page loading... [guidechem.com]

- 17. biosynth.com [biosynth.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Molecular Structure of Ammonium Methanesulfonate

Executive Summary

Ammonium methanesulfonate (AMS), the salt formed from the neutralization of methanesulfonic acid and ammonia, is a compound of significant interest in synthetic chemistry, materials science, and atmospheric research.[1] Its utility stems from its properties as a water-soluble, stable salt that can act as a catalyst, a buffering agent, and a source of the versatile methanesulfonate anion.[2][3] This guide provides an in-depth analysis of the molecular and crystal structure of this compound, grounded in crystallographic and spectroscopic data. We will explore the synthesis, the intricate hydrogen-bonding network that defines its solid state, its characteristic spectroscopic fingerprints, and the relationship between its structure and its function in various applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this fundamental chemical entity.

Introduction: The Scientific Significance of this compound

This compound, with the chemical formula CH₃SO₃NH₄, is a white crystalline solid that is highly soluble in water.[1][3] While structurally simple, it represents a cornerstone compound in several scientific domains. In organic synthesis, it serves as a catalyst for reactions like esterification and alkylation and provides the methanesulfonate anion, an excellent leaving group for substitution reactions.[1][2] Its derivatives, particularly those with substituted ammonium cations, are pivotal in the development of ionic liquids, demonstrating how modification of the basic structure can lead to materials with tailored physicochemical properties.[1] Furthermore, the reaction between methanesulfonic acid and ammonia is a key process in atmospheric nucleation, contributing to new particle formation and influencing climate and air quality.[4][5][6] A thorough understanding of its core molecular structure is therefore essential for leveraging its properties and predicting its behavior in complex systems.

Synthesis and Preparation: From Precursors to Pure Crystal

The preparation of high-purity this compound is critical for both research and industrial applications. The most direct and common laboratory-scale synthesis involves the acid-base neutralization of methanesulfonic acid with ammonia. An alternative approach, suitable for different precursor availability, is a metathesis reaction between sodium methanesulfonate and an ammonium salt.

Protocol 2.1: Synthesis via Acid-Base Neutralization

This protocol outlines the synthesis of this compound from methanesulfonic acid and ammonium hydroxide, a method that relies on a straightforward exothermic neutralization reaction.

Causality: The strong acid (methanesulfonic acid) and weak base (ammonia) react to form a salt and water. The driving force is the formation of the stable ionic bond between the methanesulfonate anion and the ammonium cation. Cooling is necessary to manage the exothermic nature of the reaction and prevent potential side reactions or excessive boiling of the ammonia.

Methodology:

-

Reagent Preparation: In a well-ventilated fume hood, place a 250 mL Erlenmeyer flask equipped with a magnetic stir bar in an ice-water bath.

-

Acid Addition: Carefully add 0.1 moles of methanesulfonic acid (approx. 9.61 g) to the flask.

-

Neutralization: While stirring vigorously, slowly add an equimolar amount (0.1 moles) of a concentrated ammonium hydroxide solution (e.g., 28-30%) dropwise using a dropping funnel. Monitor the pH of the solution with pH paper or a calibrated pH meter, aiming for a final pH of ~7.

-

Isolation: Once neutralization is complete, remove the flask from the ice bath and transfer the solution to a round-bottom flask.

-

Crystallization: Concentrate the solution using a rotary evaporator to remove the water. The white crystalline product, this compound, will precipitate. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.

-

Drying and Storage: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Store the final product in a desiccator.

Caption: Workflow for the synthesis of this compound.

Molecular and Crystal Structure: An In-Depth Analysis

The solid-state structure of this compound is defined by the ionic interaction between the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻), organized into a highly ordered crystalline lattice.

Crystallographic Analysis

A seminal single-crystal X-ray diffraction study provides the definitive structure of this compound.[7] The analysis reveals a monoclinic crystal system with the space group C2/m. Both the methanesulfonate anion and the ammonium cation possess crystallographic Cₛ symmetry. The arrangement in the unit cell is governed by an extensive network of hydrogen bonds.[7]

| Parameter | Value | Source |

| Chemical Formula | CH₃O₃S⁻ • NH₄⁺ | [7] |

| Molecular Weight | 113.14 g/mol | [8] |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/m | [7] |

| a | 7.4993 (6) Å | [7] |

| b | 7.2882 (6) Å | [7] |

| c | 9.2342 (8) Å | [7] |

| β | 93.341 (7)° | [7] |

| Volume (V) | 503.85 (7) ų | [7] |

| Z (Molecules/cell) | 4 | [7] |

| Calculated Density | 1.491 g/cm³ | [7] |

The Hydrogen Bonding Network

The most critical feature of the crystal structure is the intricate hydrogen bonding that dictates the supramolecular assembly. Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor. They are bonded to hydrogen atoms from neighboring ammonium cations.[7] This interaction links the ions into infinite chains that propagate through the crystal lattice, specifically around the crystallographic twofold screw axis.[7] This robust network is responsible for the compound's stability and crystalline nature.

Caption: Hydrogen bonding in this compound crystal lattice.

Spectroscopic Characterization

Spectroscopy provides a powerful, non-destructive window into the molecular structure of this compound, allowing for verification of its identity and purity.

Protocol 4.1: SOP for Spectroscopic Analysis

This protocol provides a standardized workflow for acquiring NMR and FT-IR data for a sample of this compound.

Causality: The choice of solvent is critical. Deuterium oxide (D₂O) is used for NMR to avoid a large interfering solvent signal in the ¹H spectrum. For FT-IR, a solid-state method like KBr pellet or Attenuated Total Reflectance (ATR) is preferred to avoid solvent bands and observe the hydrogen bonding present in the crystal.

Methodology:

-

Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.6 mL of Deuterium Oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. The signal for the methyl protons of the methanesulfonate anion will be a singlet. The ammonium protons will also appear as a singlet, though its position can be concentration and temperature-dependent.

-

Acquire a ¹³C NMR spectrum. A single resonance corresponding to the methyl carbon is expected.

-

-

Sample Preparation (FT-IR):

-

(Option A: KBr Pellet) Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

(Option B: ATR) Place a small amount of the solid sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal.

-

-

FT-IR Data Acquisition: Place the KBr pellet or the ATR accessory in the spectrometer's sample compartment. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence and electronic environment of the hydrogen and carbon nuclei in the molecule.[1]

| Nucleus | Group | Expected Chemical Shift (δ) in D₂O | Multiplicity | Notes |

| ¹H | CH₃-SO₃⁻ | ~2.8 ppm | Singlet | Represents the three equivalent methyl protons. |

| ¹H | NH₄⁺ | ~4.7 ppm | Singlet | Position is variable; exchanges with residual HDO in the solvent. |

| ¹³C | CH₃-SO₃⁻ | ~40 ppm | Singlet | Represents the single carbon atom in the methyl group. |

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides clear signatures for both the ammonium cation and the methanesulfonate anion.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200-2800 | N-H Stretching | NH₄⁺ | Broad, Strong |

| ~1430 | N-H Asymmetric Bending (ν₄) | NH₄⁺ | Strong |

| ~1200 | S=O Asymmetric Stretching | CH₃SO₃⁻ | Very Strong |

| ~1050 | S=O Symmetric Stretching | CH₃SO₃⁻ | Strong |

| ~780 | S-C Stretching | CH₃SO₃⁻ | Medium |

| ~550 | O-S-O Bending | CH₃SO₃⁻ | Medium |

Physicochemical Properties and Reactivity

The macroscopic properties and chemical behavior of this compound are a direct consequence of its underlying molecular structure.

Key Physicochemical Properties

| Property | Value / Description | Source |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 198-201 °C (decomposes) | [9] |

| Boiling Point | 303.2 °C at 760 mmHg | [9][10] |

| Solubility | Highly soluble in water | [1][2] |

| Molecular Formula | CH₇NO₃S | [1][3] |

| CAS Number | 22515-76-0 | [2] |

Reactivity Profile

The reactivity of this compound is twofold, involving both the cation and the anion.

-

Catalytic Activity: The compound can act as a mild acid catalyst in various organic reactions.[2]

-

Anionic Reactivity: The methanesulfonate (mesylate) anion is a non-nucleophilic, excellent leaving group, making its salts valuable reagents in nucleophilic substitution reactions.[1]

-

Atmospheric Chemistry: In the atmosphere, methanesulfonic acid (derived from oceanic dimethyl sulfide) reacts with ammonia to form this compound particles. These particles can act as cloud condensation nuclei, highlighting the compound's environmental relevance.[6][11] Studies show that amines are often more effective than ammonia in promoting this particle formation.[4][5]

Conclusion

This compound is a compound whose simple stoichiometry belies a rich structural chemistry. Its solid state is defined by a robust, three-dimensional hydrogen-bonding network that confers significant stability. This structure is readily confirmed through crystallographic and spectroscopic techniques, which provide distinct and predictable signatures. The ionic nature of the compound, combined with the inherent properties of the methanesulfonate anion, underpins its utility as a catalyst and synthetic reagent. For researchers in drug development and materials science, a firm grasp of this foundational structure is paramount for its rational application and for the design of more complex, functional derivatives.

References

-

Wei, C. H. (1986). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1839-1842. Retrieved from [Link]

-

Chen, H., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]

-

Chen, H., & Finlayson-Pitts, B. J. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B, 119(43), 13787-13798. Retrieved from [Link]

-

eScholarship. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. Retrieved from [Link]

-

ResearchGate. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:22515-76-0. Retrieved from [Link]

- Google Patents. (n.d.). CN1810780A - Methylsulfonic acid preparing process.

-

ResearchGate. (n.d.). Thermodynamic properties of this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gernon, M. D. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonic acid, ammonium salt (1:1). Retrieved from [Link]

-

Vigonskyy, Y., et al. (2018). Infrared and Raman Spectroscopy of Ammoniovoltaite, (NH₄)₂Fe²⁺₅Fe³⁺₃Al(SO₄)₁₂(H₂O)₁₈. Minerals, 8(11), 514. Retrieved from [Link]

Sources

- 1. This compound | 22515-76-0 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 22515-76-0: this compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Methanesulfonic acid, ammonium salt (1:1) | CH7NO3S | CID 11297950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | CAS#:22515-76-0 | Chemsrc [chemsrc.com]

- 11. Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of ammonium methanesulfonate

An In-Depth Technical Guide to the Thermodynamic Properties of Ammonium Methanesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (AMS), the salt formed from the strong methanesulfonic acid and the weak base ammonia, is a compound of increasing interest in chemical synthesis and pharmaceutical development. A thorough understanding of its thermodynamic properties is paramount for controlling its synthesis, ensuring its stability during storage and processing, and predicting its behavior in various applications. This technical guide provides a comprehensive analysis of the core thermodynamic characteristics of this compound, grounded in experimental data from peer-reviewed literature. We will delve into its heat capacity, standard thermodynamic functions, enthalpy of formation, and thermal stability, explaining the causality behind the experimental techniques used for their determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction: The Significance of this compound

Methanesulfonic acid is frequently used in the pharmaceutical industry to form salts of basic active pharmaceutical ingredients (APIs), often improving their solubility and stability[1]. The ammonium salt, while not typically an API itself, serves as a valuable intermediate and a model compound for understanding the behavior of methanesulfonate salts. The thermodynamic properties of this compound dictate its physical and chemical stability, influencing critical process parameters such as reaction conditions, purification, drying temperatures, and shelf-life. Furthermore, accurate thermodynamic data is essential for computational chemistry models that predict reaction outcomes and phase equilibria.

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory-scale method involves the acid-base neutralization reaction between methanesulfonic acid and ammonia or ammonium hydroxide. Industrial processes may involve the reaction of dimethyl sulfate with an aqueous solution of ammonium sulfite[2]. Another approach is the salt metathesis reaction between sodium methanesulfonate and ammonium sulfate, where the differing solubilities can be exploited to isolate the product.

The choice of synthesis route can impact the purity profile of the final product, which is a critical consideration. For instance, when alcohols are present during synthesis involving methanesulfonic acid, there is a potential risk of forming genotoxic impurities such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS)[1][3][4]. Therefore, a well-controlled synthesis and purification process is essential.

Core Thermodynamic Functions

The fundamental thermodynamic properties of a compound provide a complete picture of its energy landscape as a function of temperature. For this compound, these have been meticulously determined using advanced calorimetric techniques[5][6][7].

Heat Capacity and Standard Thermodynamic Functions (Entropy, Enthalpy, Gibbs Free Energy)

Expertise & Experience: To obtain accurate and absolute thermodynamic functions like entropy and Gibbs free energy, it is crucial to measure the molar heat capacity (Cp,m) from temperatures approaching absolute zero. Low-temperature vacuum adiabatic calorimetry is the gold standard for this purpose. This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the substance by a defined amount.

The molar heat capacity of this compound was measured in the temperature range of 8.51 K to 345.47 K[5][6]. Based on these experimental data, the primary thermodynamic functions—including heat content (enthalpy), entropy, and Gibbs energy—were calculated and are summarized in the table below.

Data Presentation:

Table 1: Standard Molar Thermodynamic Functions of this compound (NH₄SO₃CH₃) at Standard Temperature (298.15 K) and Pressure (0.1 MPa) [5]

| Thermodynamic Function | Symbol | Value | Units |

| Molar Heat Capacity | C°p,m(298.15 K) | 170.81 ± 0.19 | J·K⁻¹·mol⁻¹ |

| Molar Enthalpy (Heat Content) | H°(298.15 K) - H°(0) | 29.58 ± 0.03 | kJ·mol⁻¹ |

| Molar Entropy | S°(298.15 K) | 220.8 ± 0.5 | J·K⁻¹·mol⁻¹ |

| Gibbs Energy Function | -[G°(298.15 K) - H°(0)]/T | 121.5 ± 0.5 | J·K⁻¹·mol⁻¹ |

Standard Enthalpy and Gibbs Energy of Formation

Expertise & Experience: The standard molar enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value that cannot be measured directly. It is determined experimentally using solution calorimetry. This method involves measuring the enthalpy of dissolution of the compound in a suitable solvent (in this case, water) and applying Hess's Law in a thermochemical cycle. This approach is a self-validating system; the accuracy of the final value depends on the precision of the measured dissolution enthalpies and the reliability of the literature values for the other species in the cycle.

The enthalpy of dissolution of this compound in water was determined to be ΔsolHm(298.15 K) = 17.55 ± 0.16 kJ·mol⁻¹ [5]. This positive value indicates that the dissolution process is endothermic, meaning the solution will cool down as the salt dissolves[8]. Using this value along with known standard enthalpies of formation for aqueous ammonium and methanesulfonate ions, the standard thermodynamic functions of formation for solid this compound were calculated.

Data Presentation:

Table 2: Standard Molar Enthalpy, Entropy, and Gibbs Energy of Formation of this compound at 298.15 K [5]

| Thermodynamic Function of Formation | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH°m | -591.3 ± 1.3 | kJ·mol⁻¹ |

| Standard Molar Entropy of Formation | ΔfS°m | -555.5 ± 0.9 | J·K⁻¹·mol⁻¹ |

| Standard Molar Gibbs Energy of Formation | ΔfG°m | -425.8 ± 1.4 | kJ·mol⁻¹ |

Mandatory Visualization:

Caption: Hess's Law cycle for determining the standard enthalpy of formation.

Thermal Stability and Decomposition Profile

For drug development and manufacturing, understanding a compound's thermal stability is non-negotiable. It dictates safe operating temperatures for processes like drying, milling, and formulation and is critical for assessing shelf-life stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this characterization[9].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Studies on this compound show that it possesses significant thermal stability, with decomposition onset occurring at elevated temperatures[5][10]. The decomposition of ammonium salts often involves the loss of ammonia, followed by the breakdown of the acidic component[11][12]. For this compound, this would likely proceed via the release of ammonia (NH₃) and the subsequent decomposition of methanesulfonic acid.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine temperatures and enthalpies of phase transitions such as melting, crystallization, and solid-solid transitions[13]. DSC analysis of this compound has identified phase transitions, providing critical data on its solid-state behavior at different temperatures[5][10].

Data Presentation:

Table 3: Thermal Analysis Data for this compound [5]

| Analysis Type | Parameter | Observation |

| TGA | Decomposition Onset | Stable in an inert atmosphere up to temperatures suitable for most pharmaceutical processing. |

| DSC | Phase Transitions | Temperatures and enthalpies of phase transitions have been determined.[5] |

| DSC | Melting Point | 198-201 °C (with decomposition)[14] |

Experimental Protocols

Trustworthiness: The following generalized protocols are based on standard methodologies and best practices in thermal analysis and calorimetry. They are designed to be self-validating through appropriate instrument calibration and the use of certified reference materials.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to establish an inert atmosphere.

-

-

TGA Method:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature (°C). The onset of decomposition is determined from the initial significant mass loss.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., hermetically sealed aluminum pan to contain any evolved gases upon initial decomposition). Prepare an empty, sealed pan as a reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

DSC Method:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Data Analysis: Plot the heat flow (mW) as a function of temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks. Integrate the peak area to determine the enthalpy of the transition.

Mandatory Visualization:

Caption: Generalized workflow for TGA and DSC analysis.

Conclusion

The thermodynamic properties of this compound have been rigorously characterized through a combination of adiabatic calorimetry, solution calorimetry, and thermal analysis techniques. The data reveal a compound with significant thermal stability and well-defined thermodynamic functions. This in-depth guide provides not only the core data but also the scientific rationale behind the experimental methodologies. For scientists and engineers in the chemical and pharmaceutical industries, this information is fundamental for process development, safety assessment, and formulation design, ensuring the reliable and safe application of this important methanesulfonate salt.

References

-

Kalinyuk, D. A., Druzhinina, A. I., Tiflova, L. A., & Monayenkova, A. S. (2021). . Journal of Chemical Thermodynamics, 162, 106581. [Link]

-

ResearchGate. (n.d.). . Retrieved from [Link]

- Google Patents. (n.d.). CN1810780A - Methylsulfonic acid preparing process.

-

Elsevier. (n.d.). Phase transitions of some sulfur-containing ammonium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

-

ISTINA. (n.d.). . Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.

-

Google APIs. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

Molecular Energetics Group. (n.d.). Reaction-Solution Calorimetry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Calorimetry: Heat of Solution of Ammonium Nitrate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) curves for [NH3(CH2)3NH3]CdBr4 crystal. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 17.13: Heat of Solution. Retrieved from [Link]

-

YouTube. (2020). THERMAL DECOMPOSITION REACTIONS/HEATING EFFECT ON AMMONIUM SALTS/TRICKS TO LEARN INORGANIC CHEMISTRY. Retrieved from [Link]

-

Slideshare. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

European Patent Office. (n.d.). CHEMICAL AND THERMAL DECOMPOSITION OF AMMONIUM SULPHATE INTO AMMONIA AND SULPHURIC ACID. Retrieved from [Link]

-

YouTube. (2010). Calorimetry - Determination of Heats of Solution. Retrieved from [Link]

-

Chemistry World. (2025). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Retrieved from [Link]

Sources

- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1810780A - Methylsulfonic acid preparing process - Google Patents [patents.google.com]

- 3. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical companies required to test for alkyl sulfonate ester contaminants despite evidence suggesting it's unnecessary | Chemistry World [chemistryworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. data.epo.org [data.epo.org]

- 13. td.chem.msu.ru [td.chem.msu.ru]

- 14. This compound|lookchem [lookchem.com]

Ammonium methanesulfonate decomposition temperature

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Methanesulfonate

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound (CH₃SO₃NH₄). As a compound of interest in atmospheric science, synthetic chemistry, and materials science, a thorough understanding of its behavior under thermal stress is critical for researchers, scientists, and drug development professionals. This document synthesizes experimental data to offer field-proven insights into its thermal properties, analytical methodologies, and decomposition pathways.

Introduction to this compound

This compound is an ammonium salt derived from the neutralization of the strong organic acid, methanesulfonic acid (MSA), with ammonia.[1] It exists as a white, water-soluble crystalline solid and serves as a fundamental compound in the study of atmospheric aerosol nucleation and the development of novel ionic liquids.[1] The thermal stability of this salt is a crucial parameter that dictates its handling, storage, and application in various chemical processes.

Thermal Stability and Phase Transitions

The thermal behavior of this compound is characterized by distinct events, including a low-temperature phase transition and a well-defined decomposition range at elevated temperatures.

Key Thermal Properties

A summary of the critical thermal data for this compound is presented below. These values are essential for defining safe operating temperatures in experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | CH₇NO₃S | [1][2] |

| Molecular Weight | 113.14 g/mol | [1][2] |

| Melting Point | 132-134 °C (with decomposition) | [3] |

| Second-Order Phase Transition | 272.6 ± 0.5 K (-0.55 °C) | [4] |

| Onset of Decomposition (Tonset) | ~418 K (145 °C) | [4] |

| Temperature of Max. Decomposition Rate (Tpeak) | ~510 K (237 °C) | [4] |

| End of Decomposition | ~544 K (271 °C) | [4] |

Detailed Thermal Profile

Thermogravimetric (TG) analysis reveals that the thermal decomposition of this compound commences at approximately 145 °C (418 K) and is complete by around 271 °C (544 K).[4] The maximum rate of mass loss occurs at approximately 237 °C (510 K), indicating the point of greatest instability under dynamic heating conditions.[4]

In addition to its high-temperature decomposition, this compound undergoes a subtle, second-order solid-state phase transition at -0.55 °C (272.6 K), as identified by adiabatic calorimetry.[4] This transition involves a change in the heat capacity of the material without a corresponding latent heat, a factor that can be significant in precise low-temperature applications.

Thermal Analysis Data: TGA & DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal profile of this compound.

-

Causality of Technique Selection: TGA is employed to quantitatively measure the mass loss associated with decomposition, providing precise onset, peak, and end temperatures. DSC is used to measure the heat flow associated with thermal events, allowing for the detection of phase transitions and the determination of whether decomposition is endothermic (heat absorbing) or exothermic (heat releasing).

Expected Thermogravimetric Analysis (TGA) Data

A TGA thermogram for this compound is expected to show a stable baseline up to the onset of decomposition, followed by a single, significant mass loss step corresponding to the complete volatilization and decomposition of the compound. The process begins around 145 °C and concludes by 271 °C.[4]

Expected Differential Scanning Calorimetry (DSC) Data

The DSC curve for this compound would reveal two key features:

-

A small change in the baseline around -0.55 °C, corresponding to the second-order phase transition.[4]

-

A large endothermic or exothermic peak in the range of 145-271 °C, associated with the energy of decomposition.

Decomposition Pathway and Products

Under thermal stress, this compound is expected to decompose into several gaseous products. The most probable decomposition pathway begins with an acid-base dissociation, followed by the breakdown of the resulting methanesulfonic acid.

Proposed Decomposition Steps:

-

Initial Dissociation: The ammonium salt dissociates into ammonia (NH₃) and methanesulfonic acid (CH₃SO₃H).

-

NH₄CH₃SO₃(s) → NH₃(g) + CH₃SO₃H(l)

-

-

Secondary Decomposition: At higher temperatures, methanesulfonic acid decomposes further. The ultimate hazardous decomposition products include oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[5]

Caption: Generalized workflow for the thermal analysis of this compound.

Conclusion

This compound exhibits a distinct thermal decomposition profile, initiating decomposition around 145 °C and completing the process by 271 °C. [4]The maximum decomposition rate is observed at 237 °C. [4]Additionally, a low-temperature second-order phase transition occurs at -0.55 °C. [4]The decomposition pathway likely involves an initial dissociation into ammonia and methanesulfonic acid, with subsequent breakdown into gaseous oxides of sulfur, nitrogen, and carbon. [5]The protocols detailed herein provide a robust framework for the accurate and reproducible characterization of these thermal properties, ensuring data integrity for research and development applications.

References

Sources

Ammonium methanesulfonate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Methanesulfonate

Abstract

This compound (CH₃SO₃NH₄) is a salt of significant interest, primarily due to the prevalence of the methanesulfonate (mesylate) anion in pharmaceutical salt selection to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[1] A comprehensive understanding of its solid-state properties, beginning with its crystal structure, is fundamental for its application in drug development and materials science. This technical guide provides a detailed exploration of the definitive analysis of this compound's crystal structure. We delve into the synthesis of high-quality single crystals, the application of single-crystal and powder X-ray diffraction for structural elucidation and phase purity assessment, and the use of complementary thermal and spectroscopic techniques for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental protocols.

The Strategic Importance of Methanesulfonate Crystal Structures

In modern pharmaceutical development, over half of all APIs are administered as salts to improve critical properties such as solubility, stability, and bioavailability.[1] Methanesulfonic acid is frequently chosen for salt formation with basic drug molecules due to the advantageous properties conferred by the resulting mesylate salt.[1] The three-dimensional arrangement of ions in the crystal lattice dictates these macroscopic properties. Therefore, a rigorous analysis of the crystal structure is not merely an academic exercise but a critical step in rational drug design and formulation.

The study of a simple salt like this compound provides an archetypal model for understanding the complex hydrogen bonding networks and packing motifs that influence the solid-state behavior of more complex pharmaceutical mesylates.[1] Its analysis serves as a foundational reference for interpreting the structures of novel APIs.

Synthesis and Single Crystal Growth

The prerequisite for any crystallographic analysis is the availability of high-quality, single crystals of sufficient size and perfection. For this compound, the synthesis is a straightforward acid-base neutralization, while crystallization requires careful control of solvent evaporation.

Causality in Synthesis and Crystallization

The synthesis of this compound involves the reaction of methanesulfonic acid with ammonia.[1] The primary goal of the subsequent crystallization process is to promote slow, ordered growth from a supersaturated solution. Rapid precipitation traps impurities and solvent molecules and leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[2] Slow evaporation of the solvent is the preferred method as it allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, minimizing defects.

Experimental Protocol: Synthesis and Crystallization

-

Neutralization: In a well-ventilated fume hood, slowly add an equimolar amount of aqueous ammonia (e.g., 28-30% solution) to a stirred, cooled solution of methanesulfonic acid in deionized water. The reaction is exothermic and should be controlled in an ice bath.

-

pH Adjustment: Monitor the pH of the solution, adjusting dropwise with either reagent until a neutral pH of ~7.0 is achieved.

-

Initial Concentration: Gently heat the resulting solution to evaporate a portion of the water until saturation is approached. The appearance of the first small crystals upon cooling a drop of the solution on a watch glass indicates saturation.

-

Slow Crystallization: Loosely cover the beaker containing the saturated solution and leave it undisturbed at room temperature. Slow evaporation over several days to weeks should yield colorless, plate-like single crystals suitable for analysis.[3]

-

Crystal Harvesting: Carefully decant the mother liquor and harvest the crystals. Wash them briefly with a cold, volatile solvent like ethanol to remove any residual mother liquor and dry them under a gentle stream of nitrogen or in a desiccator.[4]

Core Crystallographic Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on unit cell dimensions, bond lengths, and bond angles.[2][5]

Experimental Workflow for Structural Determination

The process of determining a crystal structure via SCXRD is a multi-step workflow that begins with a suitable crystal and ends with a refined structural model. Each step is critical for ensuring the quality and validity of the final structure.

Caption: Generalized workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: SCXRD Data Acquisition

-

Crystal Selection: Under a polarizing microscope, select a small, clear crystal (~0.1-0.3 mm) with well-defined faces and no visible cracks or defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Instrumentation: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6][7]

-

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[2]

-

Data Integration: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz and polarization effects.[6]

Data Analysis and Structure of this compound

The crystal structure of this compound was determined by C. H. Wei and published in Acta Crystallographica (1986).[3] The analysis revealed a monoclinic crystal system with the space group C2/m.[3] Both the methanesulfonate anion and the ammonium cation possess crystallographic Cs symmetry.[3]

The key feature of the structure is the extensive network of hydrogen bonds. Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor, while three of the four hydrogen atoms of the tetrahedral ammonium cation act as donors.[3] This interaction creates an infinite hydrogen-bonding chain that propagates through the crystal lattice.[3]

Summary of Crystallographic Data

The quantitative data derived from the single-crystal X-ray diffraction analysis provides the definitive fingerprint of the compound's solid state.

| Parameter | Value | Reference |

| Chemical Formula | CH₇NO₃S | [1][3] |

| Formula Weight | 113.14 g/mol | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/m | [3] |

| a | 7.4993 (6) Å | [3] |

| b | 7.2882 (6) Å | [3] |

| c | 9.2342 (8) Å | [3] |

| β | 93.341 (7)° | [3] |

| Volume | 503.85 (7) ų | [3] |

| Z (Formula units/cell) | 4 | [3] |

| Temperature | 296 K | [3] |

| Calculated Density | 1.491 g/cm³ | [3] |

Bulk Material Characterization: Powder X-ray Diffraction (PXRD)

While SCXRD provides the ultimate structural detail from a single perfect crystal, PXRD is an indispensable tool for analyzing bulk, polycrystalline samples.[7] In a pharmaceutical setting, its primary roles are to confirm the phase identity and purity of a synthesized batch and to screen for polymorphism—the existence of different crystal forms of the same compound.

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline this compound into a fine, homogeneous powder using a mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Place the sample holder in a powder X-ray diffractometer.[8] Collect a diffraction pattern over a relevant 2θ range (e.g., 5° to 70°) using monochromatic Cu Kα radiation.

-

Data Analysis: Compare the experimental PXRD pattern to a pattern calculated from the single-crystal structure data. A match in peak positions and relative intensities confirms the phase identity of the bulk sample. The absence of unexpected peaks indicates high phase purity.

Complementary Analytical Techniques

A multi-technique approach is essential for a self-validating and comprehensive analysis. Thermal and spectroscopic methods provide data that complements the structural information from diffraction.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and phase transitions of a material.[9][10]

Caption: Workflow for Thermal Analysis using TGA and DSC.

Protocol: TGA/DSC

-

TGA: Accurately weigh 5-10 mg of this compound into an alumina TGA crucible. Heat the sample under a nitrogen atmosphere from ambient temperature to ~600 °C at a rate of 10 °C/min.[10] The resulting curve of mass vs. temperature will reveal the onset of thermal decomposition.

-

DSC: Seal 2-5 mg of the sample in an aluminum DSC pan. Heat the sample alongside an empty reference pan at a rate of 10 °C/min. The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions and exothermic peaks for decomposition events.[11]

Spectroscopic Characterization (FTIR & NMR)

Spectroscopic methods confirm the molecular structure by probing the chemical bonds and the local environment of specific nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (from the ammonium ion), S=O stretching (from the sulfonate group), and C-H stretching/bending (from the methyl group).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (like D₂O) confirms the carbon-hydrogen framework. The ¹H NMR spectrum should show a singlet for the methyl (CH₃) protons, while the ¹³C NMR will show a single resonance for the methyl carbon.[12]

Implications for Drug Development

The comprehensive structural and physical characterization of this compound provides critical insights for drug development professionals:

-

Solid-State Stability: The detailed hydrogen bonding network revealed by SCXRD explains the compound's thermal stability.[3] A stable crystal lattice is crucial for ensuring a long shelf-life for an API.

-

Polymorph Screening: The definitive PXRD pattern serves as the reference standard for identifying and controlling different polymorphic forms of a mesylate salt API, which can have drastically different solubilities and bioavailabilities.

-

Solubility Prediction: The arrangement of hydrophilic (ammonium, sulfonate) and hydrophobic (methyl) groups in the crystal structure can inform predictions about the salt's dissolution behavior in various solvent systems.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, diffraction, thermal, and spectroscopic techniques. Single-crystal X-ray diffraction provides the definitive atomic arrangement, revealing a monoclinic structure stabilized by an extensive network of hydrogen bonds.[3] This foundational structural data, validated by bulk analysis via PXRD and complemented by thermal and spectroscopic profiles, creates a comprehensive and self-validating system of characterization. For researchers in pharmaceutical development, this rigorous approach is not just best practice—it is an essential strategy for understanding and optimizing the solid-state properties that govern the performance and viability of methanesulfonate salt APIs.

References

-

Wei, C. H. (1986). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1839-1842. [Link]

-

Kosova, D. A., Navalayeu, T., Maksimov, A. I., & Uspenskaya, I. (2017). Thermodynamic properties of this compound. ResearchGate. [Link]

-

Navalayeu, T., Kosova, D., Maksimov, A., & Uspenskaya, I. (2017). Thermal decomposition of metal methanesulfonates in air. ResearchGate. [Link]

-

Han, Y., et al. (2016). Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na5(SO3CH3)4(X) (X = BF4−, ClO4−, PF6−). RSC Publishing. [Link]

-

Kalo, H., & Moeller, A. (2017). Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. Scientific Research Publishing. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Gernon, M., et al. (2016). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

-

Vegas, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

Sources

- 1. This compound | 22515-76-0 | Benchchem [benchchem.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na 5 (SO 3 CH 3 ) 4 (X) (X = BF 4 ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00223K [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Early research on ammonium methanesulfonate

An In-depth Technical Guide to the Early Research of Ammonium Methanesulfonate

Introduction

This compound ((NH₄)(CH₃SO₃)) is an ammonium salt of methanesulfonic acid. As a simple organosulfonate salt, it represents a foundational intersection of inorganic and organic chemistry. Its study is intrinsically linked to the development of methanesulfonic acid (MSA) chemistry, which began with Hermann Kolbe's discovery of MSA between 1842 and 1845.[1] While much of the contemporary focus on this compound involves its role in atmospheric aerosol formation, its early research was centered on fundamental synthesis, characterization, and its properties as a salt.[2][3] This guide provides a technical overview of this early and foundational work, offering insights into the experimental choices and logical frameworks that established our initial understanding of this compound.

Part 1: Foundational Synthesis Methodologies

The preparation of this compound can be approached through several classic chemical reactions. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis. Early research implicitly and explicitly explored these routes, each with its own advantages and mechanistic underpinnings.

Acid-Base Neutralization